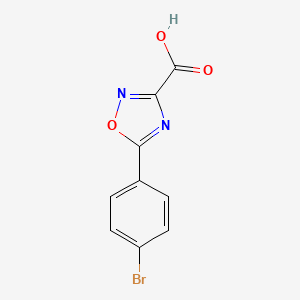

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid

Overview

Description

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is a chemical compound that is used in life sciences . It is a type of imidazole derivative , which are known for their significant biological activity .

Synthesis Analysis

Imidazole derivatives, such as this compound, have been synthesized using various methods over the years . These methods have been used to prepare imidazole derivatives that have shown biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and antidepressants .Molecular Structure Analysis

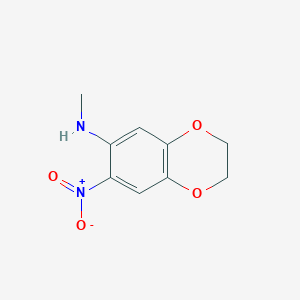

The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives, including this compound, have been involved in various chemical reactions. For instance, they have been used in the synthesis of benzimidazole derivatives .Physical And Chemical Properties Analysis

The molecular weight of this compound is 189.17 g/mol . It has a topological polar surface area of 68 Ų . It has a rotatable bond count of 2 .Scientific Research Applications

Chemical Model of Urocanase Reaction

- Research Focus: A study by Winter and Rétey (2006) focused on the synthesis of compounds using nicotinic acid and imidazole as starting materials. These compounds served as models for the urocanase reaction, demonstrating analogies to the enzyme's action.

Metal Complexes Synthesis

- Research Focus: Hu et al. (2010) synthesized novel Zn(II) and Cd(II) complexes using a ligand similar to 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid. This research, detailed in Hu et al. (2010), explored the structural and property aspects of these complexes.

Imidazol-5-yl Radical Studies

- Research Focus: The generation and behavior of imidazol-5-yl radicals, related to this compound, were studied by Bowman and Taylor (1990). This research provided insights into the reactions and properties of these radicals.

Synthesis and Antidepressant Activity

- Research Focus: A study by Khaliullin et al. (2017) involved synthesizing derivatives of a similar compound to explore their antidepressant activities.

Cytochrome P-450 2A6 Inhibitors

- Research Focus: The synthesis and study of analogues of nicotine, including compounds with substituted imidazole, were conducted by Denton, Zhang, and Cashman (2005). They examined the inhibition of human cytochrome P-450 2A6.

Antiinflammatory and Analgesic Activity

- Research Focus: Sondhi et al. (2007) investigated the anti-inflammatory and analgesic activities of derivatives of indole-2-carboxylic acid, including compounds similar to this compound, as detailed in Sondhi et al. (2007).

Mechanism of Action

While the specific mechanism of action for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is not mentioned in the retrieved papers, imidazole derivatives are known for their broad range of chemical and biological properties . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid and other imidazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could lead to the development of new drugs that can address various therapeutic diseases .

properties

IUPAC Name |

5-bromo-6-imidazol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAJFHJCTNGAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1391580.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1391581.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1391586.png)

![4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1391587.png)

![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)